molecular formula C24H22N6O3S B2483987 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-13-3

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2483987
CAS No.: 872994-13-3
M. Wt: 474.54
InChI Key: AQYBAGCUTHVBHO-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thioether-linked acetylphenyl group and a benzamide side chain. The triazolopyridazine scaffold is known for its bioisosteric properties with purine bases, enabling interactions with enzymes and receptors involved in signaling pathways . The acetylphenyl moiety may enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the benzamide group contributes to metabolic stability and solubility modulation .

Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated acylating agents, as inferred from analogous procedures in and . Characterization methods such as NMR, IR, and mass spectrometry (as described in ) would confirm its structural integrity.

Properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3S/c1-16(31)17-7-9-19(10-8-17)26-22(32)15-34-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(33)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3,(H,25,33)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBAGCUTHVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure integrates various functional groups that may confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N6O3SC_{25}H_{24}N_{6}O_{3}S, with a molecular weight of 488.57 g/mol. The compound features multiple functional groups including amines, thioethers, and carbonyls that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
  • Mechanistic insights suggest that the compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In vitro assays revealed effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent.
  • The presence of the thioether group is believed to enhance its interaction with microbial membranes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes:

  • Preliminary data suggest it could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicated potent activity.
Study 2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values established.
Study 3Enzyme InhibitionModerate inhibition of AChE; potential implications for neurodegenerative disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Key Substituents Molecular Weight Key Properties/Biological Relevance
Target Compound : N-(2-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Triazolo[4,3-b]pyridazine - Benzamide
- Thioethyl-linked 4-acetylphenyl group
~576.67 g/mol* Potential kinase inhibition; acetyl group may improve membrane permeability
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide () Triazolo[4,3-b]pyridazine - Benzamide
- Thioethyl-linked 3,4-dimethoxyphenyl group
562.65 g/mol Enhanced solubility due to methoxy groups; potential CNS activity via dopamine receptor interactions
Antioxidant-conjugated Triazolo[4,3-a]pyrazine () Triazolo[4,3-a]pyrazine - 3,5-Di-tert-butyl-4-hydroxybenzamide
- Phenoxyethyl linker
~632.79 g/mol Antioxidant activity via radical scavenging; tert-butyl groups enhance lipophilicity
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate () 1,3,4-Thiadiazole - Benzodioxole carboxamide
- Thioether-propanoate ester
407.45 g/mol Antimicrobial potential; ester group may improve oral bioavailability

*Molecular weight calculated based on formula inferred from structural analogs in and .

Key Observations:

Substituent Impact on Solubility: The target compound’s acetylphenyl group increases hydrophobicity compared to the dimethoxyphenyl analog in , which may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets . The antioxidant derivative in incorporates a phenolic hydroxyl group, improving water solubility and radical scavenging capacity .

Biological Activity Trends :

  • Triazolopyridazine derivatives (target and ) are associated with kinase or receptor modulation, whereas thiadiazole derivatives () are linked to antimicrobial effects .
  • The tert-butyl groups in ’s compound demonstrate how steric bulk can be leveraged to tune drug half-life .

Synthetic Flexibility :

  • The thioether linkage in the target compound and ’s analog allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Research Findings and Implications

  • Structural Optimization : Replacing the acetyl group in the target compound with polar moieties (e.g., hydroxyl or methoxy) could balance solubility and activity, as seen in and .
  • Pharmacokinetic Considerations : The benzamide group in the target compound likely confers resistance to enzymatic degradation, a feature shared with ’s antioxidant derivative .

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